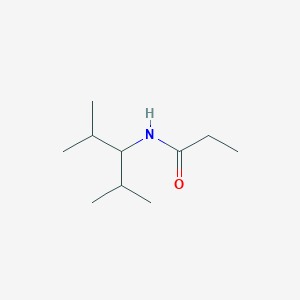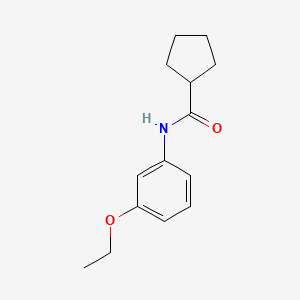![molecular formula C24H21IN2O2 B5358550 4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358550.png)
4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and the proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, this compound has been shown to inhibit the growth of cancer cells, such as breast cancer cells, in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. Additionally, this compound has been synthesized using various methods, making it readily available for research purposes. However, one limitation is that this compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy in experiments.
Direcciones Futuras
There are several future directions for the research of 4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide. One direction is to further study the mechanism of action of this compound to better understand its anti-inflammatory and anticancer properties. Additionally, future research could focus on the development of new methods for synthesizing this compound to improve its yield and purity. Finally, future research could focus on the development of new drug delivery systems to improve the bioavailability and efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of 4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide has been achieved through various methods. One of the most common methods involves the reaction of 4-iodobenzamide with N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)amine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential applications in biomedical research. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21IN2O2/c25-21-13-11-20(12-14-21)23(28)27-22(17-19-9-5-2-6-10-19)24(29)26-16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,26,29)(H,27,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSZLGUTFRSXFV-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5358469.png)

![ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5358491.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5358505.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358508.png)

![(4-chloro-2-methylphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5358514.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B5358517.png)

![methyl 2-chloro-5-[({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5358544.png)
![6-[2-(3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5358546.png)
![rel-(1S,3R)-3-amino-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5358554.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358562.png)